molecular formula C24H26N2O4 B2474842 1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide CAS No. 904009-89-8

1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Cat. No.: B2474842
CAS No.: 904009-89-8
M. Wt: 406.482
InChI Key: UZBCVSAVHBXGLP-UHFFFAOYSA-N
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Description

1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a synthesized compound categorized within the family of chromene derivatives. Chromenes are notable for their biological and pharmacological activities. This specific compound is of interest due to its potential therapeutic applications and its chemical uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide involves several key steps Initially, the chromene core structure is formed through a cyclization reaction, often involving aldehydes and phenols in the presence of acidic catalysts

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. These methods allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl or chromene moieties.

  • Reduction: : Reduction reactions can modify the chromene ring, affecting its electronic properties and potential biological activity.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride.

  • Substituting reagents: : Halides, amines, or alkylating agents under appropriate conditions such as in the presence of a base or acid catalyst.

Major Products

The major products depend on the specific reaction conditions but typically include various substituted derivatives of the original compound, with modifications at the chromene or piperidine rings.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is studied for its complex synthetic routes and potential for further functionalization, offering a versatile scaffold for novel compounds.

Biology

Biologically, the compound exhibits potential pharmacological activities, including anti-inflammatory and antioxidant properties. Research is ongoing to explore its role in cellular pathways and its effects on various biological processes.

Medicine

In medicine, the compound shows promise in drug development, particularly for conditions requiring modulation of oxidative stress or inflammation. Its unique structure allows for the targeting of specific enzymes or receptors.

Industry

Industrially, it could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its derivatives might be utilized in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide exerts its effects often involves interactions with cellular enzymes or receptors. Its chromene core is particularly effective in scavenging free radicals, thereby reducing oxidative stress. The compound can also inhibit specific inflammatory pathways by modulating enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxyethyl)piperidine-4-carboxamide

  • 1-(2-(4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

  • 1-(2-(2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Highlighting Its Uniqueness

Compared to its analogs, 1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide stands out due to its specific substitution patterns and the presence of the phenyl group, which may enhance its pharmacological activity and stability. This unique structure allows for diverse interactions within biological systems, potentially leading to a broader range of applications.

Properties

IUPAC Name

1-[2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-16-22(17-5-3-2-4-6-17)23(27)20-8-7-19(15-21(20)30-16)29-14-13-26-11-9-18(10-12-26)24(25)28/h2-8,15,18H,9-14H2,1H3,(H2,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBCVSAVHBXGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCC(CC3)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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